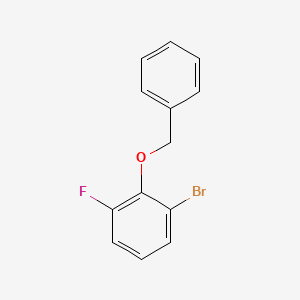
2-(2-((叔丁基二甲基硅烷基)氧基)乙氧基)乙醛
描述
“2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a chemical compound with the CAS Number: 396131-91-2. It has a molecular weight of 218.37 and its IUPAC name is 2-(2-((tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.科学研究应用
化学合成
“2-(2-((叔丁基二甲基硅烷基)氧基)乙氧基)乙醛”是一种化学化合物,分子式为C10H22O3Si . 由于其独特的结构和反应性,它被用于各种化学合成过程中 .
羟醛反应供体和受体
该化合物可以在立体控制的赤藓糖生产中作为羟醛供体和羟醛受体 . 羟醛反应是在有机化学中形成碳-碳键的一种方法。
合成糖生物学
在合成糖生物学领域,“2-(2-((叔丁基二甲基硅烷基)氧基)乙氧基)乙醛”是一种用途广泛的试剂 . 糖生物学是研究糖类(也称为聚糖)的结构、功能和生物学的学科,糖类广泛存在于自然界中。
材料科学
鉴于其独特的性质,该化合物也可能在材料科学领域得到应用 . 但是,可获得的资源中没有详细介绍该领域的具体应用。
安全和危害
作用机制
Target of Action
It is known to be a versatile reagent commonly used in synthetic glycobiology .
Mode of Action
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule in the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic chemistry.
Action Environment
The action, efficacy, and stability of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that it may be less stable in humid conditions. Furthermore, it is acid-sensitive , suggesting that its activity may be affected by pH.
生化分析
Biochemical Properties
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and other biomolecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound’s ability to act as both an aldol donor and acceptor allows it to participate in various aldol reactions, leading to the formation of stereochemically complex products . Additionally, it may interact with proteins and other biomolecules involved in carbohydrate metabolism, influencing the overall biochemical pathways.
Cellular Effects
The effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde on cellular processes are multifaceted. It can influence cell signaling pathways by modifying the structure and function of key signaling molecules. For instance, its involvement in aldol reactions can lead to the production of bioactive compounds that modulate gene expression and cellular metabolism . The compound’s impact on gene expression may result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde exerts its effects through specific binding interactions with enzymes and other biomolecules. Its role as an aldol donor and acceptor allows it to participate in enzyme-catalyzed reactions, leading to the formation of new carbon-carbon bonds . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may involve changes in transcription factor activity and chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldolases and other cofactors that facilitate the formation of complex carbohydrates . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution pattern can affect its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBMAQNKNCEWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



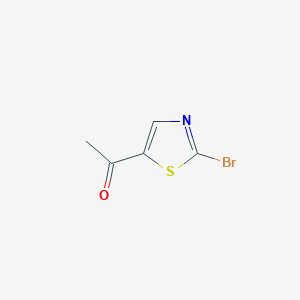
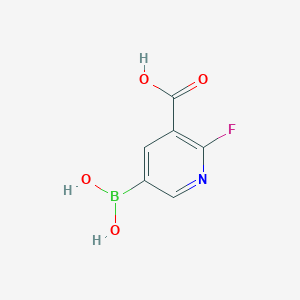
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
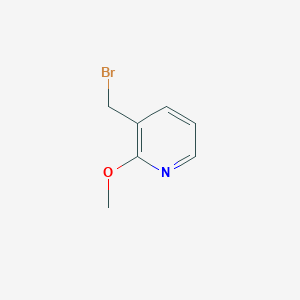

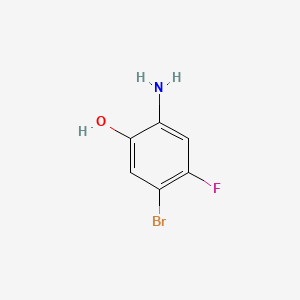

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
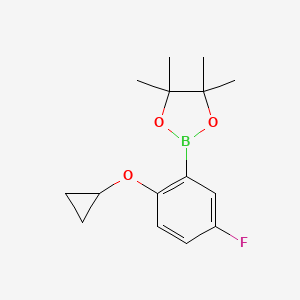
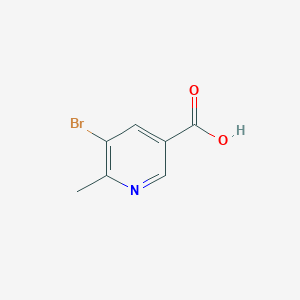

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
